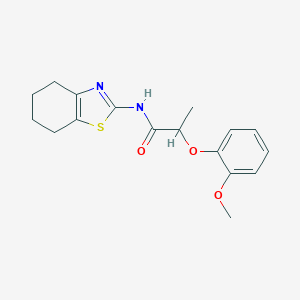
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating various diseases. This compound has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a small molecule inhibitor that has been shown to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of certain types of immune cells, such as B cells and mast cells. By inhibiting the activity of BTK, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can prevent the activation and proliferation of these cells, which can be beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the proliferation and activation of B cells and mast cells, which are key players in the immune response. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the growth of certain types of cancer cells, such as lymphoma and leukemia cells, and can also reduce the severity of autoimmune disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its strong inhibitory effect on BTK activity, which can be useful in studying the role of BTK in various disease processes. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide that can be used to treat a wider range of diseases. Another area of interest is the study of the molecular mechanisms underlying the inhibitory effect of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide on BTK activity, which could lead to the development of more targeted and effective drugs. Finally, further research is needed to fully understand the potential side effects and toxicity of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, which will be important for its safe and effective use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves several steps, including the reaction of 2-(2-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the desired product, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in treating various diseases. It has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11(22-14-9-5-4-8-13(14)21-2)16(20)19-17-18-12-7-3-6-10-15(12)23-17/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20) |
Clé InChI |
YFFZANYDUQRBSP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
SMILES canonique |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)





![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)



![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)